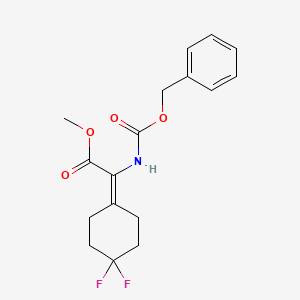
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is a complex organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a difluorocyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. This is followed by the introduction of the difluorocyclohexylidene group through a series of reactions that may include halogenation, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Commonly involves the replacement of the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(Benzyloxy)carbonyl]amino]benzoate
- Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4-fluorocyclohexylidene)acetate
Uniqueness
Methyl 2-[[(Benzyloxy)carbonyl]amino]-2-(4,4-difluorocyclohexylidene)acetate is unique due to the presence of the difluorocyclohexylidene group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexylidene)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group and a difluorocyclohexylidene moiety, making it a candidate for various pharmacological applications.
- Chemical Formula : C13H16F2N2O4
- Molecular Weight : 300.28 g/mol
- CAS Number : 519032-08-7
- InChI Key : JBNIYYRTJUAMKZ-UHFFFAOYSA-N
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, possibly through the modulation of cytokine production.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anti-inflammatory Activity :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.
-
Enzyme Inhibition Studies :
- The compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes. Results showed IC50 values indicating moderate inhibition, which may correlate with its anti-inflammatory properties.
Data Table of Biological Activities
| Activity Type | Test Organism/Model | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |
| Anti-inflammatory | Macrophage model (LPS-induced) | N/A | Reduced NO production |
| Enzyme inhibition | COX enzymes | Varies | Moderate inhibition |
Properties
Molecular Formula |
C17H19F2NO4 |
|---|---|
Molecular Weight |
339.33 g/mol |
IUPAC Name |
methyl 2-(4,4-difluorocyclohexylidene)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H19F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,20,22) |
InChI Key |
SAFAILJDUSRWRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















